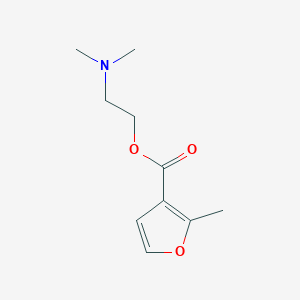
4-(sec-Butyl)furan-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(sec-Butyl)furan-2-carbaldehyde is an organic compound belonging to the furan family It features a furan ring substituted with a sec-butyl group and an aldehyde functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(sec-Butyl)furan-2-carbaldehyde can be achieved through several methods. One common approach involves the Vilsmeier-Haack reaction, where furan is reacted with DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the formyl group at the 2-position of the furan ring . The sec-butyl group can be introduced via Friedel-Crafts alkylation using sec-butyl chloride and a Lewis acid catalyst such as AlCl3 (aluminum chloride).
Industrial Production Methods: Industrial production of this compound typically involves the same synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and advanced purification techniques like distillation and recrystallization are employed to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions: 4-(sec-Butyl)furan-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The furan ring can undergo electrophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.
Substitution: Halogenation using Br2 in the presence of a catalyst like FeBr3.
Major Products:
Oxidation: 4-(sec-Butyl)furan-2-carboxylic acid.
Reduction: 4-(sec-Butyl)furan-2-methanol.
Substitution: Various halogenated or nitrated derivatives of this compound.
Aplicaciones Científicas De Investigación
4-(sec-Butyl)furan-2-carbaldehyde has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-(sec-Butyl)furan-2-carbaldehyde involves its reactivity as an aldehyde. The aldehyde group is highly reactive and can form covalent bonds with nucleophiles, such as amines and thiols. This reactivity is exploited in various chemical reactions and biological interactions. The furan ring also contributes to the compound’s reactivity, allowing for electrophilic substitution and other ring-based reactions .
Comparación Con Compuestos Similares
Furfural (Furan-2-carbaldehyde): Similar structure but lacks the sec-butyl group.
Hydroxymethylfurfural (HMF): Contains a hydroxymethyl group instead of an aldehyde.
Uniqueness: 4-(sec-Butyl)furan-2-carbaldehyde is unique due to the presence of the sec-butyl group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in organic synthesis and allows for the exploration of new chemical reactions and applications .
Propiedades
Fórmula molecular |
C9H12O2 |
|---|---|
Peso molecular |
152.19 g/mol |
Nombre IUPAC |
4-butan-2-ylfuran-2-carbaldehyde |
InChI |
InChI=1S/C9H12O2/c1-3-7(2)8-4-9(5-10)11-6-8/h4-7H,3H2,1-2H3 |
Clave InChI |
RLOGANLHEDRMSE-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C1=COC(=C1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



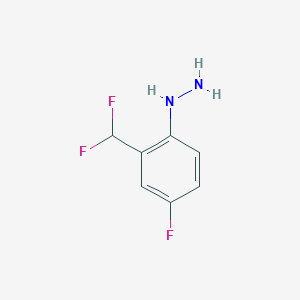
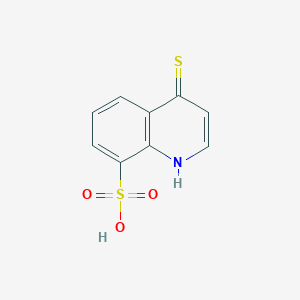
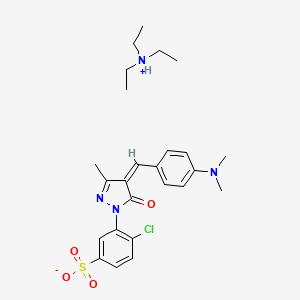
![2-(Aminomethyl)-6-(bromomethyl)benzo[d]oxazole](/img/structure/B12875316.png)
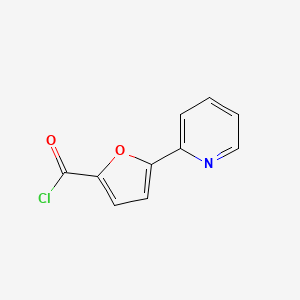


![Sodium 4-((1,5-dimethyl-1H-pyrazol-3-yl)amino)-6-ethyl-1-methyl-1,6-dihydroimidazo[4,5-d]pyrrolo[2,3-b]pyridine-7-carboxylate](/img/structure/B12875342.png)
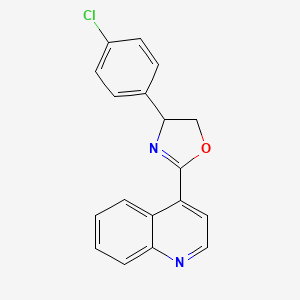
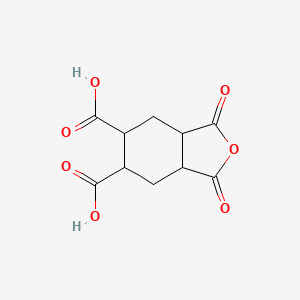
![3-ethoxy-N,N-dimethyl-4,5,6,7-tetrahydrobenzo[d]isoxazol-4-amine](/img/structure/B12875369.png)
